molecular formula C8H10N2O2 B13169624 Methyl-4-ethylpyrimidine-5-carboxylate CAS No. 1086390-87-5

Methyl-4-ethylpyrimidine-5-carboxylate

Cat. No.: B13169624
CAS No.: 1086390-87-5
M. Wt: 166.18 g/mol
InChI Key: AVMJAUWVWZWBMC-UHFFFAOYSA-N
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Description

Methyl-4-ethylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4-ethylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl-4-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl-4-ethylpyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl-4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl-4-ethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

Methyl-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula C9H11N2O2C_9H_{11}N_2O_2 and features a pyrimidine ring substituted with an ethyl group and a carboxylate moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form hydrogen bonds and electrostatic interactions due to the presence of functional groups like the carboxylic acid, which can modulate enzyme activities and receptor functions.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against various pathogens.
  • Antiviral Properties : Research suggests potential efficacy against viral infections, although detailed mechanisms remain under investigation.

Biological Activity Overview

Biological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntiviralInhibits replication of certain viruses in vitro.
AnticancerInduces apoptosis in cancer cell lines through modulation of signaling pathways.

Case Studies

  • Antimicrobial Effects :
    • A study demonstrated that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL. These results suggest its potential as a lead compound for developing new antibiotics .
  • Antiviral Activity :
    • In vitro assays indicated that the compound could inhibit the replication of the influenza virus, reducing viral load significantly in treated cell cultures. This suggests a promising avenue for further antiviral drug development .
  • Anticancer Potential :
    • Research involving various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby shifting the balance towards cell death .

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of methyl-4-ethylpyrimidine derivatives. Key findings include:

  • Inhibition of COX Enzymes : Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes, indicating potential anti-inflammatory properties .
  • Neuroprotective Effects : Some research highlights the neuroprotective capabilities of pyrimidine derivatives, suggesting that this compound may also offer benefits in neurodegenerative conditions by reducing oxidative stress .

Properties

CAS No.

1086390-87-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 4-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12-2)4-9-5-10-7/h4-5H,3H2,1-2H3

InChI Key

AVMJAUWVWZWBMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC=C1C(=O)OC

Origin of Product

United States

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